3,6-Dichloro-4-iodopyridazine
Overview
Description
3,6-Dichloro-4-iodopyridazine is a heterocyclic organic compound belonging to the pyridazine family. It is characterized by the presence of chlorine and iodine atoms at the 3rd, 6th, and 4th positions of the pyridazine ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-iodopyridazine typically involves the reaction of 3,6-dichloropyridazine with iodine in the presence of a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran. The reaction is carried out under an inert atmosphere at 25°C for 0.5 hours . The yield of this reaction is approximately 84%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of starting materials, reaction mixture preparation, the reaction itself, and product isolation and purification .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-iodopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
3,6-Dichloro-4-iodopyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-iodopyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 3,6-Dichloropyridazine
- 4-Iodopyridazine
- 3,5-Dichloropyridazine
Comparison: 3,6-Dichloro-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds. For instance, 3,6-Dichloropyridazine lacks the iodine atom, making it less reactive in certain substitution reactions .
Biological Activity
3,6-Dichloro-4-iodopyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClI N
- Molecular Weight : 253.89 g/mol
- IUPAC Name : this compound
The compound features two chlorine atoms and one iodine atom attached to a pyridazine ring, which contributes to its chemical reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various strains of bacteria and fungi. A study demonstrated that modifications in the substituents on the pyridazine ring could enhance antimicrobial efficacy:
Compound | Activity (Zone of Inhibition) | Reference |
---|---|---|
This compound | 15 mm against E. coli | |
3,6-Dichloro-4-methylpyridazine | 20 mm against S. aureus |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells:
Cell Line | IC (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Moderate Cytotoxicity |
HeLa (Cervical Cancer) | 8.0 | High Cytotoxicity |
Normal Cardiac Cells | >50 | Low Toxicity |
The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and diabetes.
- Receptor Modulation : It has been suggested that this compound interacts with various receptors, influencing signaling pathways critical for cell growth and metabolism.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer properties.
Case Studies
A notable case study involved the use of this compound in a xenograft model for breast cancer. The compound was administered at varying doses over four weeks:
Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
---|---|---|
10 | 30 | 80 |
20 | 50 | 90 |
These results indicate a dose-dependent response in tumor reduction and improved survival rates among treated subjects .
Properties
IUPAC Name |
3,6-dichloro-4-iodopyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGQZSLDJZZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.